
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE is a chemical compound that has been widely used in scientific research for its unique properties. It is a member of the class of organic compounds known as halogenated hydrocarbons, which are widely used in organic synthesis and chemical reactions.
Mécanisme D'action
The mechanism of action of (S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE is based on its ability to act as an electrophilic brominating agent. It reacts with nucleophiles, such as alcohols, amines, and thiols, to form brominated derivatives. The reaction proceeds via the formation of a reactive bromonium ion intermediate, which is attacked by the nucleophile to yield the final product.
Effets Biochimiques Et Physiologiques
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE has no known biochemical or physiological effects. It is a synthetic reagent that is used exclusively in laboratory experiments and has no medical or therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE has several advantages for laboratory experiments. It is a stable and easy-to-handle reagent that can be stored for long periods without degradation. It is also a highly efficient and selective brominating agent that can be used in a wide range of organic synthesis reactions. However, the reagent has some limitations, including its high cost and limited availability, which may restrict its use in large-scale experiments.
Orientations Futures
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE has several potential future directions in scientific research. One area of interest is the development of new synthetic methodologies using (S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE as a key reagent. Another area of interest is the use of (S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE in the synthesis of chiral compounds and natural products. Additionally, (S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE may have potential applications in the development of new pharmaceuticals and biologically active compounds.
Méthodes De Synthèse
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methyl-3-buten-2-ol with N-bromosuccinimide (NBS) in the presence of triphenylphosphine (TPP) as a catalyst. The reaction yields (S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE as the major product with high yield and purity.
Applications De Recherche Scientifique
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE has been widely used in scientific research for its unique properties. It is a versatile reagent that can be used in a variety of organic synthesis reactions, including the synthesis of chiral compounds, natural products, and pharmaceuticals. It has also been used in the development of new synthetic methodologies and as a tool for studying the mechanism of organic reactions.
Propriétés
Numéro CAS |
198402-59-4 |
|---|---|
Nom du produit |
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE |
Formule moléculaire |
C8H13BrO2 |
Poids moléculaire |
221.09 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid](/img/structure/B1149151.png)
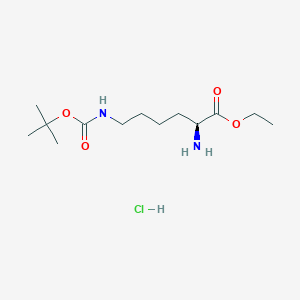
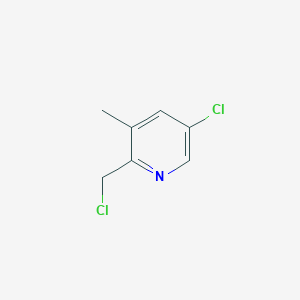
![3-Bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149156.png)
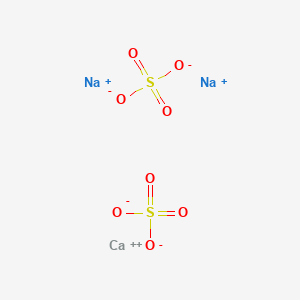

![(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1149162.png)
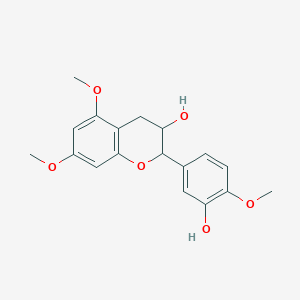
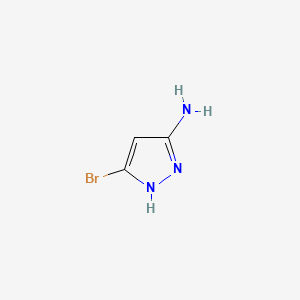
![6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride](/img/structure/B1149168.png)
![(3S,8R,9S,10R,13S,14S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B1149172.png)